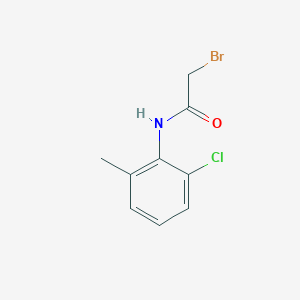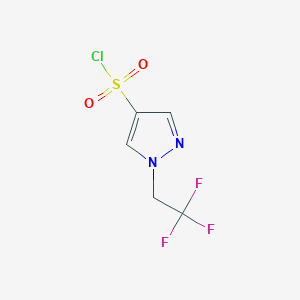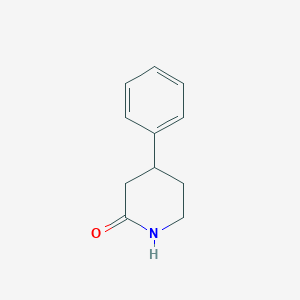
4-Phenylpiperidin-2-one
Overview
Description
4-Phenylpiperidin-2-one is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly those with analgesic properties. It is known for its role in the development of anticonvulsant drugs and other therapeutic agents .
Biochemical Analysis
Biochemical Properties
4-Phenylpiperidin-2-one plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid (GABA) receptors, specifically at the benzodiazepine-binding site on GABAA receptors . These interactions suggest that this compound may influence the GABAergic system, which is crucial for regulating neuronal excitability and has implications for anticonvulsant activity . Additionally, this compound derivatives have been evaluated for their potential as anticonvulsant drugs, highlighting their biochemical relevance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the GABAergic system, which plays a critical role in maintaining the balance between neuronal excitation and inhibition . By interacting with GABAA receptors, this compound can alter neuronal signaling, potentially leading to anticonvulsant effects. Furthermore, this compound may impact gene expression related to neurotransmitter synthesis and release, thereby influencing overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the benzodiazepine-binding site on GABAA receptors, enhancing the inhibitory effects of GABA . This binding interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. Additionally, this compound may inhibit enzymes involved in neurotransmitter degradation, further modulating synaptic transmission and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound and its derivatives exhibit favorable blood-brain barrier permeability and oral bioavailability, suggesting that they remain stable and active over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anticonvulsant activity, indicating its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have identified threshold effects, where low doses of this compound exhibit minimal impact, while higher doses result in significant anticonvulsant activity . At excessively high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. The balance between efficacy and toxicity is critical for the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. This compound may affect metabolic flux and metabolite levels by modulating enzyme activity related to neurotransmitter synthesis and degradation . The interactions of this compound with metabolic enzymes are essential for understanding its pharmacokinetics and pharmacodynamics, which are crucial for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound exhibits favorable blood-brain barrier permeability, allowing it to reach the central nervous system and exert its effects on neuronal cells . The localization and accumulation of this compound in target tissues are critical for its therapeutic efficacy, as it must reach sufficient concentrations to modulate cellular function effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within neuronal cells, particularly at synaptic sites, is crucial for its interaction with GABAA receptors and its subsequent anticonvulsant effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-4-piperidone. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and catalytic processes is common to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Hydrogenation can reduce the compound to 4-phenylpiperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is modified.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 4-phenylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential as an anticonvulsant and analgesic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Phenylpiperidin-2-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the gamma-aminobutyric acid (GABA) system, enhancing its inhibitory effects in the central nervous system. This interaction can lead to anticonvulsant and anxiolytic effects .
Comparison with Similar Compounds
4-Phenylpiperidine: A reduced form of 4-Phenylpiperidin-2-one, used in the synthesis of various opioids.
Pethidine (Meperidine): An opioid analgesic derived from 4-Phenylpiperidine.
Ketobemidone: Another opioid analgesic with a similar structure.
Uniqueness: this compound is unique due to its versatility in chemical reactions and its significant role in the synthesis of various therapeutic agents. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKXJQGAVJSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313547 | |
| Record name | 4-Phenyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81976-73-0 | |
| Record name | 4-Phenyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenylpiperidin-2-one derivatives interesting for anticonvulsant drug development?
A: Despite the availability of various antiepileptic drugs (AEDs), there's a pressing need for new treatments with improved efficacy and safety profiles. This compound derivatives present a promising avenue for exploration due to their potential interaction with the GABAergic system, a key target for anticonvulsant action. []
Q2: How do these compounds exert their potential anticonvulsant effects?
A: While further research is needed to fully elucidate their mechanism of action, studies suggest that this compound derivatives might exert anticonvulsant effects by modulating the GABAergic system. Specifically, research points towards potential interactions with the benzodiazepine (BZD) binding site on GABAA receptors. [] This interaction could enhance GABAergic neurotransmission, leading to reduced neuronal excitability and potentially suppressing seizures.
Q3: Can you provide an example of a promising this compound derivative identified in research?
A: One example is compound 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, designated as compound 11 in the study. [] This compound displayed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, surpassing the activity of some existing AEDs. Importantly, this compound also demonstrated a favorable safety profile in preclinical studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


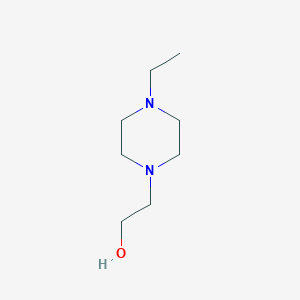
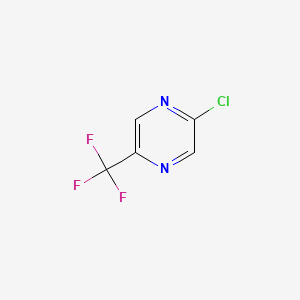
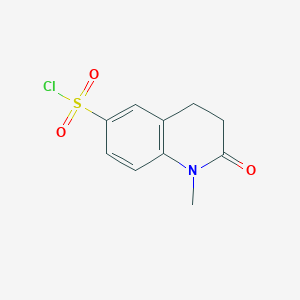
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
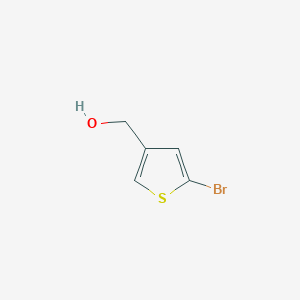

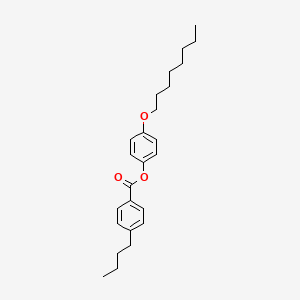
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)
